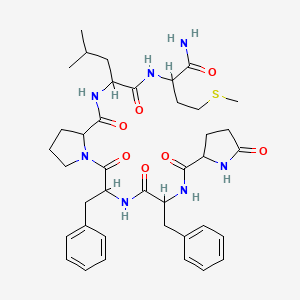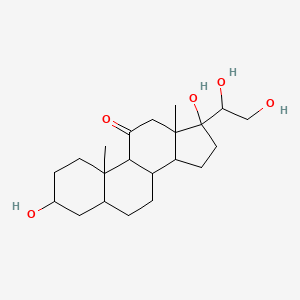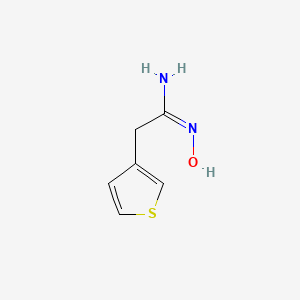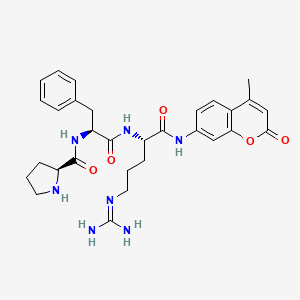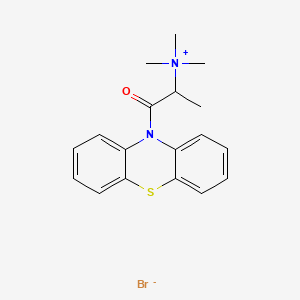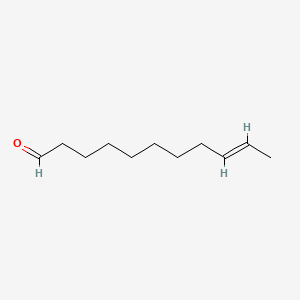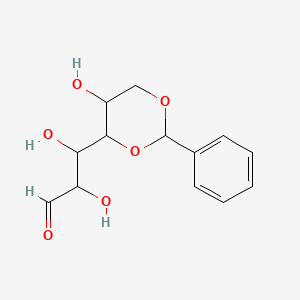![molecular formula C24H18ClN12Ru+ B12320301 [Ru(bpm)3][Cl]2](/img/structure/B12320301.png)
[Ru(bpm)3][Cl]2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Ru(bpm)3][Cl]2 typically involves the reaction of ruthenium trichloride with 2,2’-bipyrimidine in an aqueous solution. During this process, ruthenium(III) is reduced to ruthenium(II), often with the aid of a reducing agent such as hypophosphorous acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is then purified and crystallized for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
[Ru(bpm)3][Cl]2 undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its photoredox catalytic properties.
Reduction: It can also be involved in reduction reactions, where it acts as an electron donor or acceptor.
Substitution: Ligand substitution reactions are common, where the bipyrimidine ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various ligands for substitution reactions. Typical conditions involve aqueous or organic solvents, controlled temperatures, and sometimes the presence of light to activate photoredox processes .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce new coordination complexes with different ligands .
Aplicaciones Científicas De Investigación
[Ru(bpm)3][Cl]2 has a wide range of scientific research applications, including:
Chemistry: It is used as a photoredox catalyst in organic synthesis, facilitating reactions such as methoxycyclization.
Biology: The compound’s optical properties make it useful in bioimaging and as a probe in various biological assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, leveraging its ability to generate reactive oxygen species under light activation.
Mecanismo De Acción
The mechanism by which [Ru(bpm)3][Cl]2 exerts its effects is primarily through its role as a photoredox catalyst. Upon light activation, the compound undergoes electronic excitation, leading to the generation of reactive intermediates that drive various chemical reactions. The molecular targets and pathways involved include the activation of organic substrates and the facilitation of electron transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) chloride:
Tris(2,2’-bipyridyl)dichlororuthenium(II) hexahydrate: Another related compound with bipyridyl ligands and additional water molecules in its structure.
Uniqueness
The uniqueness of [Ru(bpm)3][Cl]2 lies in its bipyrimidine ligands, which confer distinct photophysical properties compared to its bipyridine counterparts. This makes it particularly effective in specific photoredox catalytic applications and research areas .
Propiedades
Fórmula molecular |
C24H18ClN12Ru+ |
|---|---|
Peso molecular |
611.0 g/mol |
Nombre IUPAC |
2-pyrimidin-2-ylpyrimidine;ruthenium(2+);chloride |
InChI |
InChI=1S/3C8H6N4.ClH.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;;/h3*1-6H;1H;/q;;;;+2/p-1 |
Clave InChI |
ORPFWAGYEBFJIX-UHFFFAOYSA-M |
SMILES canónico |
C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.[Cl-].[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12320228.png)
![methyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12320231.png)
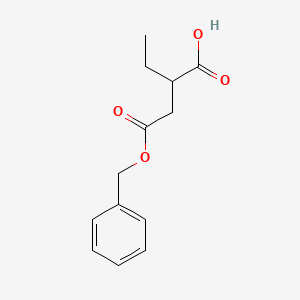
![(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)
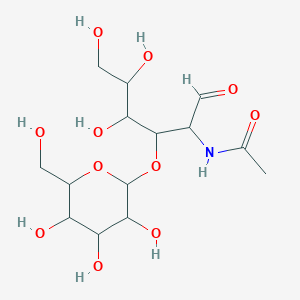

![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B12320261.png)
